molecular formula C6H10ClNO2S2 B2866020 (2-Methanesulfonylthiophen-3-yl)methanamine hydrochloride CAS No. 2172562-66-0

(2-Methanesulfonylthiophen-3-yl)methanamine hydrochloride

Cat. No.: B2866020
CAS No.: 2172562-66-0
M. Wt: 227.72
InChI Key: MAVSVJGUMUUBJI-UHFFFAOYSA-N
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Description

(2-Methanesulfonylthiophen-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H9NO2S2·HCl It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a methanesulfonyl group and a methanamine group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methanesulfonylthiophen-3-yl)methanamine hydrochloride typically involves the following steps:

    Thiophene Functionalization: The thiophene ring is functionalized by introducing a methanesulfonyl group at the 2-position. This can be achieved through sulfonylation reactions using reagents such as methanesulfonyl chloride in the presence of a base like pyridine.

    Amination: The functionalized thiophene is then subjected to amination to introduce the methanamine group at the 3-position. This step can be carried out using reagents like ammonia or primary amines under suitable conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Methanesulfonylthiophen-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, alkoxides, and thiolates.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Substituted thiophenes with different functional groups.

Scientific Research Applications

(2-Methanesulfonylthiophen-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of (2-Methanesulfonylthiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methanamine group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methylamine: A simpler amine with a similar methanamine group but lacking the thiophene and methanesulfonyl groups.

    Thiophenemethylamine: Contains the thiophene ring and methanamine group but lacks the methanesulfonyl group.

Uniqueness

(2-Methanesulfonylthiophen-3-yl)methanamine hydrochloride is unique due to the presence of both the methanesulfonyl and methanamine groups attached to the thiophene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2-methylsulfonylthiophen-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S2.ClH/c1-11(8,9)6-5(4-7)2-3-10-6;/h2-3H,4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVSVJGUMUUBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CS1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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